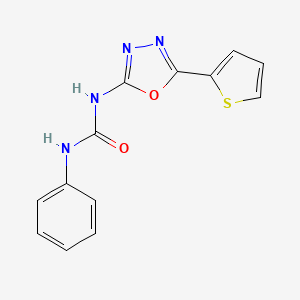

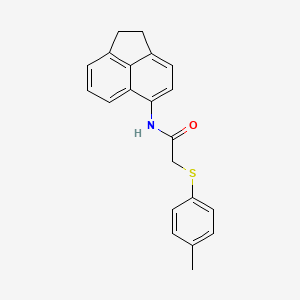

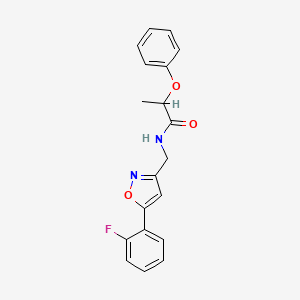

1-Phenyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which then reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative can then react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by IR, 1H-NMR, and HRMS analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation, reaction with thiourea, and reaction with hydrazine hydrate . These reactions lead to the formation of various derivatives, including pyrimidine-2-thiol, pyrazole, and pyran derivatives .科学的研究の応用

Anticancer Activity

One of the primary applications of derivatives of the mentioned compound is in the treatment of chronic myeloid leukemia (CML). A study by (Weiwei Li et al., 2019) synthesized a series of derivatives that showed potent activity against the human CML cell line K562. These compounds, particularly one with minimal cellular toxicity, demonstrated significant apoptosis induction in CML cells by targeting the PI3K/Akt signaling pathway.

Synthetic Methodologies

Another application is in the synthesis of urea derivatives. (Kejian Li and Wenbin Chen, 2008) developed a simple and efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation. This method offers advantages in terms of reaction time and yield, highlighting the compound's role in facilitating the development of new chemical entities.

Plant Biology

In plant biology, urea derivatives, including those related to the compound of interest, have shown cytokinin-like activity. (A. Ricci and C. Bertoletti, 2009) discussed how these compounds act as positive regulators of cell division and differentiation, surpassing the activity of traditional cytokinins. This makes them valuable tools for in vitro plant morphogenesis studies.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of derivatives have also been explored. For example, (A. Mishra et al., 2000) studied the fungitoxic action of 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives against various fungi, comparing their efficacy with commercial fungicides. These findings could contribute to the development of new antifungal agents.

Material Science

In the field of material science, (L. Naik et al., 2019) investigated the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives. These studies indicate that such compounds could play an important role in the development of photonic, sensor, and optoelectronic devices.

特性

IUPAC Name |

1-phenyl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c18-12(14-9-5-2-1-3-6-9)15-13-17-16-11(19-13)10-7-4-8-20-10/h1-8H,(H2,14,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFFHDGFXACOMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-3-methyl-1-butanone](/img/structure/B2826453.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2826461.png)

![2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2826466.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2826471.png)